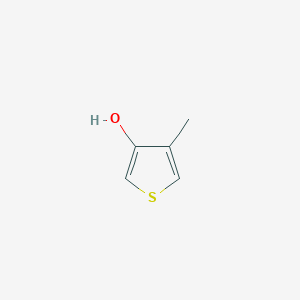

3-Hydroxy-4-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-7-3-5(4)6/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMCVVBYKNQCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Hydroxy 4 Methylthiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

Regioselectivity Considerations for 3-Hydroxy-4-methylthiophene

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents. Both groups are classified as activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgcognitoedu.orglibretexts.org

In the thiophene ring, the positions are numbered starting from the sulfur atom. For this compound, the hydroxyl group is at position 3 and the methyl group is at position 4. The available positions for substitution are C2 and C5.

Directing Effect of the Hydroxyl Group (-OH): The hydroxyl group is a strong activating group. Through resonance, it donates electron density to the thiophene ring, particularly at the ortho (C2 and C4) and para (C5, relative to C2 being ortho) positions. Since C4 is already substituted, the directing influence of the -OH group is primarily towards C2 and C5. The lone pairs on the oxygen atom can stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions. libretexts.orgyoutube.com

Directing Effect of the Methyl Group (-CH₃): The methyl group is a weaker activating group that donates electron density through an inductive effect. libretexts.org It also directs incoming electrophiles to the ortho (C3 and C5) and para (C2, relative to C5 being ortho) positions. With C3 already occupied, the methyl group's directing influence is towards C2 and C5.

Combined Effect: Both the hydroxyl and methyl groups cooperatively direct electrophilic substitution to the C2 and C5 positions. The hydroxyl group, being a stronger activator, will have a more dominant influence on the regioselectivity. msu.edu Therefore, electrophilic attack is most likely to occur at the C2 and C5 positions of the thiophene ring. The precise distribution of products will depend on the specific electrophile and reaction conditions. Generally, 3-hydroxythiophenes are less reactive towards electrophiles than their 3-hydroxypyrrole counterparts. rsc.org

Reactions Involving the Hydroxyl Functionality

The hydroxyl group of this compound can undergo several characteristic reactions, including O-alkylation, O-acylation, and oxidation. It's important to note that 3-hydroxythiophenes can exist in equilibrium with their thiophen-3(2H)-one tautomers. rsc.org Reactions involving the hydroxyl group often proceed via the enolate form, which can be generated by treatment with a base. rsc.org

O-Alkylation and O-Acylation Reactions

Enolates derived from 3-hydroxythiophenes by treatment with a base can be O-alkylated and O-acylated with high regioselectivity. rsc.org

O-Alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom of the hydroxyl functionality. This is typically achieved by reacting the corresponding enolate with an alkylating agent.

O-Acylation: This process involves the introduction of an acyl group to the oxygen atom, forming an ester. This is commonly carried out by reacting the enolate with an acylating agent.

Ether and Ester Formation

The O-alkylation and O-acylation reactions lead to the formation of ethers and esters, respectively. The synthesis of 3,4-alkoxythieno[2,3-b]thiophene derivatives has been developed from dimethyl or diethyl 3,4-dihydroxythieno[2,3-b]thiophenedicarboxylates, where the yields of the dialkoxy derivatives were highly dependent on the base and the alkylating agent used. rsc.org

| Reaction Type | Reagent Type | Product Type |

| O-Alkylation | Alkylating agent | Ether |

| O-Acylation | Acylating agent | Ester |

Reactions at the Methyl Substituent

The methyl group attached to the thiophene ring can also undergo specific reactions, most notably those involving the benzylic-like position.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl group to a carboxylic acid. researchgate.netlibretexts.org For this reaction to occur, the benzylic-like carbon must have at least one hydrogen atom. libretexts.org

Benzylic Bromination: N-Bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic position of the methyl group. lasalle.edu

Side-Chain Functionalization Strategies

The functionalization of the methyl group at the 4-position of this compound represents a key strategy for the synthesis of more complex derivatives. While direct studies on this specific molecule are not extensively documented, strategies employed for other substituted thiophenes can be extrapolated. Two primary approaches are generally considered for the elaboration of side chains on thiophene rings: incorporation of a functionalized side chain into a monomer before polymerization or post-polymerization functionalization cmu.edu.

For a discrete molecule like this compound, functionalization would primarily involve direct chemical modification of the methyl group. Potential strategies could include:

Halogenation: Free-radical halogenation of the methyl group could introduce a handle for subsequent nucleophilic substitution reactions.

Oxidation: Controlled oxidation of the methyl group could yield the corresponding carboxylic acid or aldehyde, opening pathways to a wide range of derivatives such as esters and amides.

Deprotonation-Alkylation: Treatment with a strong base could potentially deprotonate the methyl group, creating a nucleophilic center that can be reacted with various electrophiles.

These strategies would allow for the introduction of a variety of functional groups, thereby modifying the physical and chemical properties of the parent molecule for specific applications.

Metallation and Cross-Coupling Reactions

The thiophene ring is amenable to various metallation and cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Directed ortho-metallation is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the case of substituted thiophenes, the regioselectivity of lithiation is influenced by the directing ability of the substituents. For 3-methylthiophene, lithiation with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective at the 5-position nih.gov. This high regioselectivity allows for the introduction of a wide range of electrophiles at this position, leading to the formation of 2,4-disubstituted thiophenes in high yields nih.gov.

Given the presence of the hydroxyl group in this compound, which would be deprotonated under these conditions to form a lithium alkoxide, the regioselectivity of a subsequent lithiation would be directed by this powerful ortho-directing group. It is therefore expected that lithiation of this compound would occur selectively at the 2-position. Quenching of the resulting lithiated species with various electrophiles would provide a straightforward route to 2-substituted-3-hydroxy-4-methylthiophenes.

Table 1: Expected Products from Lithiation and Quenching of this compound

| Electrophile | Expected Product |

| CO₂ | This compound-2-carboxylic acid |

| DMF (N,N-dimethylformamide) | This compound-2-carbaldehyde |

| R-X (Alkyl halide) | 2-Alkyl-3-hydroxy-4-methylthiophene |

| Ar-X (Aryl halide) | 2-Aryl-3-hydroxy-4-methylthiophene |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. Direct C-H arylation and alkylation offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

For thiophene derivatives, palladium-catalyzed direct C-H arylation has been demonstrated as an effective method for the synthesis of arylated and diarylated products nih.gov. The regioselectivity of these reactions is often controlled by the electronic and steric properties of the substituents on the thiophene ring. In the case of 3-substituted thiophenes, direct arylation can lead to a mixture of 2- and 5-arylated products nih.gov. However, the choice of catalyst, ligands, and reaction conditions can influence the regioselectivity. For instance, the reaction of 3-methylthiophene with bromobenzene using a specific palladium catalyst has been reported to yield a mixture of 2- and 5-phenylated thiophenes nih.gov.

For this compound, the directing effect of the hydroxyl group would likely favor C-H activation at the adjacent 2-position in palladium-catalyzed arylation reactions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product(s) |

| Arylation | Aryl halide | 2-Aryl-3-hydroxy-4-methylthiophene |

| Alkylation | Alkyl halide | 2-Alkyl-3-hydroxy-4-methylthiophene |

Heterocyclic Ring Transformations and Rearrangements

The transformation of one heterocyclic ring system into another is a fascinating area of organic chemistry that can lead to the synthesis of novel and complex molecular architectures. While there are no specific reports on the ring transformations of this compound, the general reactivity of other heterocyclic systems can provide some insights into its potential behavior. For example, some highly electron-deficient pyrimidinones have been shown to undergo ring transformations upon reaction with bidentate nucleophiles, leading to the formation of various azaheterocyclic compounds nih.gov.

The thiophene ring in this compound is relatively stable due to its aromatic character. However, under specific conditions, such as treatment with strong nucleophiles or electrophiles, or under photochemical or thermal activation, ring-opening and subsequent rearrangement or recyclization reactions could potentially occur. Further research would be needed to explore and understand the potential for such transformations with this specific compound.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to form six-membered rings masterorganicchemistry.comwikipedia.org. Thiophene is generally considered a poor diene in Diels-Alder reactions due to its high aromatic character nih.gov. Consequently, forcing conditions such as high pressure or the use of Lewis acid catalysts are often required to promote cycloaddition with dienophiles nih.govresearchgate.netresearchgate.net.

The presence of electron-donating groups, such as the hydroxyl and methyl groups in this compound, would be expected to increase the electron density of the thiophene ring, potentially enhancing its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. Conversely, these substituents might also influence the stability of the aromatic system, making it more or less prone to participate in cycloaddition. The outcome of a Diels-Alder reaction with this compound would depend on the nature of the dienophile and the reaction conditions employed. It is an area that warrants experimental investigation to determine the feasibility and stereochemical outcome of such reactions.

Advanced Derivatization Techniques for Analytical Purposes

For the analysis of compounds by techniques such as gas chromatography (GC), derivatization is often a necessary step to improve volatility, thermal stability, and detectability researchgate.netlibretexts.org. This compound, with its polar hydroxyl group, would likely exhibit poor chromatographic behavior without derivatization. Several derivatization strategies are commonly employed for compounds containing hydroxyl groups researchgate.netresearchgate.netgcms.cz.

Silylation: This is one of the most common derivatization techniques for hydroxyl groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether gcms.czsigmaaldrich.com.

Acylation: Reaction with an acylating agent, such as an acid anhydride or acyl chloride in the presence of a catalyst, will convert the hydroxyl group into an ester. This not only increases volatility but can also introduce a chromophore for enhanced UV detection in liquid chromatography.

Alkylation: The hydroxyl group can be converted to an ether through alkylation. This is another effective way to block the polar -OH group and improve GC performance.

The choice of derivatization reagent and method would depend on the specific analytical requirements, such as the desired sensitivity and the presence of other functional groups in the molecule.

Table 3: Common Derivatization Reactions for this compound for Analytical Purposes

| Derivatization Method | Reagent Example | Derivative Functional Group | Purpose |

| Silylation | BSTFA | Trimethylsilyl ether | Increase volatility, improve peak shape in GC |

| Acylation | Acetic anhydride | Acetate ester | Increase volatility, enhance detectability |

| Alkylation | Methyl iodide | Methyl ether | Increase volatility, improve thermal stability |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 4 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 3-Hydroxy-4-methylthiophene, providing precise information about the hydrogen and carbon skeletons of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the two aromatic protons on the thiophene (B33073) ring. The chemical shifts (δ) are influenced by the electron-donating effects of both the hydroxyl and methyl groups. Based on data from closely related substituted 3-hydroxythiophenes, the chemical shifts for the ring protons, H-2 and H-5, can be predicted. rsc.org The methyl group at C-4 would likely cause a slight upfield shift for the adjacent proton H-5 compared to an unsubstituted 3-hydroxythiophene. rsc.org The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The spectrum would also be complicated by the presence of the 4-methylthiophen-3(2H)-one tautomer, which would show characteristic signals for its non-aromatic protons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on analogies with related substituted 3-hydroxythiophenes. rsc.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.6-6.8 | Doublet | ⁴JH2-H5 ≈ 3.0-3.2 Hz |

| H-5 | ~6.9-7.1 | Doublet | ⁴JH5-H2 ≈ 3.0-3.2 Hz |

| CH₃ | ~2.1-2.3 | Singlet | - |

| OH | Variable | Broad Singlet | - |

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, corresponding to the four carbons of the thiophene ring and the one methyl carbon. The chemical shift of C-3, being directly attached to the electronegative oxygen atom, is expected to be significantly downfield. rsc.org Similarly, C-4 will be deshielded due to the methyl substituent. The presence of the keto tautomer would be clearly indicated by a signal in the carbonyl region (>190 ppm) and shifts for the other carbons consistent with a non-aromatic ring structure. rsc.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogies with related substituted 3-hydroxythiophenes. rsc.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~96-98 |

| C-3 | ~153-155 |

| C-4 | ~117-119 |

| C-5 | ~123-125 |

| CH₃ | ~14-16 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for definitive structural confirmation. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings. A cross-peak between the signals for H-2 and H-5 would definitively establish their connectivity through the sulfur atom (a four-bond coupling). Weaker, long-range correlations might also be observed between the ring protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms. This experiment would unambiguously assign the protonated carbons by linking the ¹H NMR signals of H-2, H-5, and the methyl protons to the ¹³C NMR signals of C-2, C-5, and the methyl carbon, respectively.

Vibrational Spectroscopy for Molecular Structure and Bonding

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The most prominent feature would be a broad absorption band for the O-H stretching vibration of the hydroxyl group. researchgate.net Aromatic and aliphatic C-H stretching vibrations would also be clearly visible. The spectrum is further defined by C=C stretching from the thiophene ring. researchgate.net The presence of the keto tautomer, 4-methylthiophen-3(2H)-one, would introduce a strong, sharp absorption band characteristic of a C=O stretch. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3500 | Broad, Strong |

| C-H Stretch | Aromatic (Thiophene Ring) | 3050-3150 | Medium |

| C-H Stretch | Aliphatic (Methyl) | 2850-2960 | Medium |

| C=O Stretch | Keto Tautomer | ~1670 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1400-1600 | Medium-Strong |

| C-O Stretch | Hydroxyl | 1200-1300 | Medium |

| C-S Stretch | Thiophene Ring | 600-800 | Weak-Medium |

Raman spectroscopy provides complementary information to FT-IR. While a specific spectrum for this compound is not widely reported, predictions can be made based on related structures like 3-methylthiophene. nih.gov The Raman spectrum is expected to be dominated by strong signals from the symmetric vibrations of the thiophene ring, particularly the C=C and C-S stretching modes. mdpi.com Aromatic C-H stretching vibrations would also be observable. In contrast to IR spectroscopy, the O-H stretching vibration is typically a weak signal in Raman spectra.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Thiophene Ring) | 3050-3150 | Medium |

| C=C Stretch | Thiophene Ring | 1400-1550 | Strong |

| C-S Stretch | Thiophene Ring | 600-800 | Strong |

| O-H Stretch | Hydroxyl | 3200-3500 | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation behavior upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, this method would provide the retention time, offering a measure of its volatility and interaction with the chromatographic column, and a mass spectrum, which reveals its molecular weight and fragmentation pattern.

Upon electron ionization, the this compound molecule is expected to form a molecular ion (M• ⁺), which would be visible in the mass spectrum. The subsequent fragmentation of this molecular ion provides a characteristic fingerprint. Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, the cleavage of the hydroxyl group or the methyl group from the thiophene ring would result in significant fragment ions. The analysis of these fragments helps to piece together the molecular structure.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M]**•⁺ | C₅H₆OS•⁺ | 114 |

| [M-CH₃]⁺ | C₄H₃OS⁺ | 99 |

| [M-OH]⁺ | C₅H₅S⁺ | 97 |

| [M-CO]•⁺ | C₄H₆S•⁺ | 86 |

Note: This table is based on expected fragmentation patterns for similar thiophene derivatives and requires experimental verification for this compound.

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound with great confidence. This technique can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₅H₆OS), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would confirm the molecular formula. This level of accuracy is invaluable in distinguishing it from potential isomers or isobaric compounds.

Table 2: Theoretical and Measured Mass Data from HRMS for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆OS |

| Theoretical Exact Mass | 114.0163 |

| Measured Exact Mass | Data not available in search results |

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated system.

The thiophene ring itself, being an aromatic system, exhibits characteristic UV absorptions. The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents would be expected to cause shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to unsubstituted thiophene. The specific solvent used for the analysis can also influence the λmax values due to solute-solvent interactions.

Table 3: Expected UV-Visible Absorption Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) | λmax 2 (nm) | Molar Absorptivity (ε₂) |

|---|---|---|---|---|

| Ethanol | Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The resulting crystal structure would confirm the planarity of the thiophene ring and provide the exact positions of the hydroxyl and methyl substituents. Furthermore, it would reveal details about hydrogen bonding interactions involving the hydroxyl group, which can significantly influence the crystal packing and physical properties of the compound.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

| Bond Lengths (e.g., C-S, C-O) | Data not available in search results |

Other Advanced Spectroscopic Methods (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a molecule like this compound, which is a diamagnetic species with all electrons paired in its ground state, EPR spectroscopy would not be directly applicable. However, if the molecule were to be oxidized or reduced to form a radical ion, EPR could be used to study the distribution of the unpaired electron spin density within the molecule, providing insights into its electronic structure.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₅H₆OS), the theoretical percentages of carbon, hydrogen, oxygen, and sulfur can be calculated based on its molecular formula and atomic weights. Experimental elemental analysis results that closely match these theoretical values provide strong evidence for the compound's purity and elemental composition.

Table 5: Elemental Composition of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 52.60 | Data not available in search results |

| Hydrogen (H) | 5.30 | Data not available in search results |

| Oxygen (O) | 14.01 | Data not available in search results |

Advanced Computational Investigations of this compound

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as stipulated by the request's outline and constraints. The generation of such an article requires access to published computational chemistry studies that have explicitly analyzed this molecule, and these could not be located.

Advanced Computational Investigations of 3 Hydroxy 4 Methylthiophene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. This analysis centers on the topology of the electron density, ρ(r), identifying critical points where the gradient of the electron density is zero.

For 3-hydroxy-4-methylthiophene, an AIM analysis would characterize the nature of its intramolecular bonds. The analysis would locate bond critical points (BCPs) between pairs of atoms, and the properties of the electron density at these points would reveal the nature of the interactions. For instance, the C-S, C-C, C-O, O-H, and C-H bonds would each be characterized by a unique set of topological parameters at their respective BCPs.

Key parameters at a Bond Critical Point (BCP) and their implications:

| Parameter | Symbol | Interpretation for Covalent Bonds |

| Electron Density | ρ(r) | A higher value indicates a stronger bond. |

| Laplacian of Electron Density | ∇²ρ(r) | A negative value is characteristic of a shared (covalent) interaction. |

| Total Electron Energy Density | H(r) | A negative value also indicates a covalent character. |

In a hypothetical AIM analysis of this compound, it would be expected that the C=C double bonds within the thiophene (B33073) ring would exhibit higher electron density at their BCPs compared to the C-C single bonds. The polarity of the C-S, C-O, and O-H bonds would be reflected in the delocalization indices, which measure the number of electrons shared between two atomic basins.

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio methods for predicting molecular properties. sapub.orgwikipedia.org These methods use a simplified Hamiltonian and incorporate parameters derived from experimental data to approximate solutions to the Schrödinger equation. sapub.org

A PM3 calculation for this compound could efficiently determine its optimized geometry, heat of formation, and electronic properties like molecular orbital energies. Studies on related 3-hydroxythiophenes have utilized semi-empirical SCF MO methods to investigate the structures, enthalpies of formation, and spin densities of radical species formed during oxidation. rsc.org This suggests that PM3 could be a valuable tool for exploring the reactivity of this compound, particularly in radical-mediated reactions.

Predicted Molecular Properties from a PM3 Calculation:

| Property | Predicted Value (Arbitrary Units) |

| Heat of Formation | X kJ/mol |

| HOMO Energy | Y eV |

| LUMO Energy | Z eV |

| Dipole Moment | W Debye |

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For this compound, this analysis would map the different types of intermolecular contacts. The surface can be colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds or other strong interactions.

The corresponding 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. This plot provides a quantitative summary of the intermolecular contacts. For this compound, with its hydroxyl group, one would expect to see prominent spikes in the fingerprint plot corresponding to O···H hydrogen bonding interactions. Other significant interactions would likely include H···H, C···H, and S···H contacts.

Hypothetical Contribution of Intermolecular Contacts from a Fingerprint Plot:

| Contact Type | Percentage Contribution |

| H···H | ~45% |

| O···H/H···O | ~25% |

| C···H/H···C | ~20% |

| S···H/H···S | ~10% |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

While AIM is used to analyze intramolecular bonds, QTAIM can also be applied to characterize intermolecular interactions. In the context of a crystal lattice of this compound, QTAIM analysis would identify bond critical points between atoms of neighboring molecules. The topological properties at these intermolecular BCPs would define the nature and strength of the non-covalent interactions.

For the expected hydrogen bonding between the hydroxyl group of one molecule and an oxygen or sulfur atom of a neighboring molecule, a BCP would be found along the interaction path. The electron density (ρ) at this BCP would be relatively low, and the Laplacian of the electron density (∇²ρ) would be positive, which is characteristic of closed-shell interactions like hydrogen bonds.

Energy Framework Analysis

Energy framework analysis provides a visual and quantitative representation of the energetic architecture of a crystal. This method calculates the interaction energies between a central molecule and its neighbors and represents these energies as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy.

Theoretical Spectroscopic Predictions

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Predicted Spectroscopic Data:

| Spectrum | Key Predicted Features |

| Infrared (IR) | O-H stretching frequency (~3200-3600 cm⁻¹), C=C stretching frequencies of the thiophene ring (~1500-1600 cm⁻¹), C-S stretching frequency (~600-800 cm⁻¹). |

| ¹H NMR | Chemical shifts for the hydroxyl proton, the methyl protons, and the proton on the thiophene ring. |

| ¹³C NMR | Chemical shifts for the carbon atoms in the thiophene ring, the methyl carbon, and the carbons bearing the hydroxyl and methyl groups. |

| UV-Vis | Wavelength of maximum absorption (λ_max) corresponding to electronic transitions, likely π → π* transitions within the thiophene ring. |

These theoretical predictions are typically obtained from Density Functional Theory (DFT) calculations, often using functionals like B3LYP and a suitable basis set. The calculated vibrational frequencies from an IR spectrum prediction can be scaled to better match experimental values. Similarly, NMR chemical shifts are calculated relative to a standard (e.g., tetramethylsilane).

Simulated IR and Raman Spectra

A computational study in this area would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies of this compound. These calculated frequencies and their corresponding intensities would be used to generate theoretical Infrared (IR) and Raman spectra. Such simulations are invaluable for interpreting experimental spectra, allowing for precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C-H, O-H, C-S, and C-C bonds within the molecule.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

To understand the electronic properties and predict the ultraviolet-visible (UV-Vis) spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, specifically the calculated excitation energies and oscillator strengths, would allow for the simulation of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the molecular orbitals involved in these electronic transitions.

NMR Chemical Shift Predictions

Computational methods, again primarily using DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predictions are a powerful tool for confirming chemical structures by comparing the calculated shifts to those obtained from experimental NMR spectroscopy.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations could be used to explore the conformational landscape and dynamic behavior of this compound over time. By simulating the movements of atoms based on a force field, MD can reveal stable conformations, rotational barriers (e.g., of the hydroxyl group), and the flexibility of the thiophene ring. This provides insight into the molecule's behavior in different environments, such as in solution, which is crucial for understanding its interactions and reactivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

If a set of thiophene derivatives with known biological activities were available, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models could be developed. SAR studies would identify qualitative relationships between structural features of this compound and its analogues and their biological effects. QSAR would take this a step further by creating mathematical models that correlate physicochemical properties (descriptors) of these molecules with their activities, enabling the prediction of efficacy for new, untested compounds. No such studies featuring this compound were found.

Benchmarking Computational Models against Experimental Data

A critical step in any computational study is to validate the theoretical models against experimental results. For this compound, this would involve comparing the simulated IR, Raman, UV-Vis, and NMR spectra with experimentally recorded spectra. The level of agreement between the predicted and experimental data would serve as a benchmark for the accuracy of the chosen computational methods (e.g., the specific DFT functional and basis set). This validation is essential for ensuring the reliability of the computational predictions. Without published experimental and computational data for this specific compound, such a comparison is not possible.

Research Applications in Chemical Science

Role in Advanced Materials Science

Thiophene (B33073) and its derivatives are a cornerstone in the field of materials science, primarily due to the unique electronic and structural properties of the thiophene ring. This five-membered aromatic heterocycle, containing a sulfur atom, facilitates π-electron delocalization, which is a critical feature for the development of organic electronic materials. The functionalization of the thiophene ring, for instance with hydroxyl and methyl groups as in 3-hydroxy-4-methylthiophene, can further tune these properties, influencing solubility, molecular packing, and electronic energy levels.

Precursors for Organic Semiconductors

The fundamental characteristic of an organic semiconductor is its ability to transport charge through a network of overlapping π-orbitals. Thiophene-based molecules are excellent candidates for this purpose. The sulfur atom in the thiophene ring contributes to intermolecular interactions, which can promote the ordered packing necessary for efficient charge transport. A molecule like this compound could serve as a monomer or a building block for larger, more complex organic semiconductors. The hydroxyl group offers a site for further chemical modification, allowing for the synthesis of polymers or oligomers with tailored electronic properties. The methyl group can influence the molecule's solubility and solid-state morphology, which are crucial factors in the performance of semiconductor devices.

Components in Photonic Polymers and Dyes

Photonic polymers and dyes are materials designed to interact with light in specific ways, finding applications in areas such as optical data storage, light-emitting diodes, and sensors. The extended π-conjugation in polymers and dyes containing thiophene units allows for the absorption and emission of light in the visible and near-infrared regions of the electromagnetic spectrum. The electronic nature of the substituents on the thiophene ring plays a significant role in determining the color and efficiency of these materials. The hydroxyl group in this compound, being an electron-donating group, could be strategically employed to modulate the electronic structure and thus the photophysical properties of a resulting polymer or dye.

Development of Novel Specialty Chemicals

The versatility of the thiophene ring and the reactivity of its substituents make it a valuable scaffold for the synthesis of novel specialty chemicals. These chemicals can have a wide range of applications, from pharmaceuticals to agrochemicals and, as discussed, materials science. This compound itself can be considered a specialty chemical, and its functional groups provide handles for a variety of chemical transformations. This allows for the creation of a diverse library of more complex molecules with specific, targeted functionalities.

Thiophene-Based Conjugated Polymers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, leading to a delocalized π-electron system. This structure is responsible for their unique electronic and optical properties. Polythiophenes, polymers derived from thiophene monomers, are among the most studied classes of conjugated polymers. The properties of polythiophenes can be finely tuned by the introduction of side chains on the polymer backbone. Incorporating a monomer derived from this compound into a polythiophene chain would introduce both hydroxyl and methyl functionalities. These groups could affect the polymer's solubility, processability, and its interactions with other materials, which is critical for its integration into devices.

Porous Organosilica Hybrid Materials

Porous organosilica hybrid materials are a class of materials that combine the robustness of a silica framework with the functionality of organic molecules. These materials have high surface areas and ordered pore structures, making them suitable for applications in catalysis, sensing, and separation. The organic functionality is typically introduced by incorporating organosilane precursors into the synthesis process. A derivative of this compound, functionalized with a silane group, could be used to create a hybrid material where the thiophene unit is covalently bound within the silica matrix. This would impart the electronic and optical properties of the thiophene moiety to the robust and porous silica framework.

Utility in Catalysis and Coordination Chemistry

The thiophene moiety is a cornerstone in the design of ligands and catalysts due to the ability of the sulfur atom to coordinate with transition metals and influence their electronic properties. The presence of substituents, such as the hydroxyl and methyl groups in this compound, further modulates these properties, offering fine-tuning of catalytic activity and selectivity.

Thiophene derivatives are widely employed as ligands in the formation of metal complexes. The sulfur atom in the thiophene ring, possessing lone pairs of electrons, can act as a donor to a metal center. Furthermore, functional groups on the ring can participate in chelation, leading to the formation of stable, well-defined metal complexes. For instance, thiophene-derived Schiff bases are known to act as tridentate ligands, coordinating with metal ions through the sulfur atom of the thienyl moiety, an azomethine nitrogen, and a deprotonated ammine nitrogen. nih.gov

While specific research on this compound as a ligand is not extensively documented, its structure allows for several modes of coordination. The endocyclic sulfur atom can bind to a metal center, and the exocyclic hydroxyl group can coordinate in its deprotonated form (as an alkoxide), potentially forming a bidentate chelate. This chelation can enhance the stability and modify the catalytic properties of the resulting organometallic complex. The synthesis of such complexes typically involves reacting an ethanol solution of a metal(II) salt with the ligand solution, followed by reflux. nih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques to confirm their structure and coordination mode.

Table 1: General Characteristics of Thiophene-Based Metal(II) Complexes

| Property | Typical Observation | Implication |

|---|---|---|

| Molar Conductance | 65-87 ohm⁻¹ cm² mol⁻¹ in DMSO | Indicates the electrolytic nature of the complexes |

| Magnetic Moment (Co(II)) | 4.2–4.5 B.M. | Paramagnetic, suggesting octahedral geometry |

| Magnetic Moment (Ni(II)) | 3.1–3.4 B.M. | Paramagnetic, suggesting octahedral geometry |

| Magnetic Moment (Cu(II)) | 2.2–2.5 B.M. | Paramagnetic, suggesting octahedral geometry |

| IR Spectroscopy | Shift in C=N, C-N, and C-S vibration frequencies | Confirms coordination of the ligand to the metal atom |

This table presents generalized data for thiophene-derived Schiff base complexes to illustrate typical properties. nih.gov

Thiophene-containing metal complexes find application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. The ligands surrounding the metal center, such as a this compound derivative, play a crucial role in tuning the catalyst's activity and selectivity by modifying the steric and electronic environment of the metal. nih.govresearchgate.net For example, zirconium and hafnium complexes have been demonstrated as robust homogeneous catalysts for the reductive etherification of aldehydes. osti.gov

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid over which liquid or gaseous reactants are passed. Thiophene derivatives are particularly relevant in the context of hydrotreating catalysts, such as cobalt-molybdenum sulfides (CoMoS) supported on alumina, which are used to remove sulfur from petroleum feedstocks. mdpi.com The interaction of thiophenic compounds with the catalyst surface is a key step in these processes.

The functionalization of the thiophene ring is a powerful strategy for creating novel organic materials and pharmaceuticals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Thiophene derivatives, typically halogenated ones, are common substrates in these reactions. For example, the Suzuki coupling of 2,5-dibromo-3-methylthiophene with various boronic acids has been used to synthesize a range of biaryl thiophenes. nih.gov

The this compound scaffold can be strategically employed in such reactions. The hydroxyl group can be converted into a triflate (–OTf), an excellent leaving group for palladium-catalyzed cross-coupling. Alternatively, the thiophene ring itself can be halogenated to provide a handle for coupling. Furthermore, the hydroxyl group can act as a directing group in C–H activation/functionalization reactions, enabling the regioselective introduction of new substituents onto the thiophene ring. nih.gov This approach offers an atom-economical way to build molecular complexity. mdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Thiophene Scaffolds

| Reaction Type | Thiophene Substrate Example | Coupling Partner | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | semanticscholar.org |

| Suzuki-Miyaura | 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | nih.gov |

| Direct Arylation (C-H) | 2-Butylthiophene | 4-Bromoacetophenone | [bis-(NHC)PdBr₂] complex | mdpi.com |

Hydrodesulfurization (HDS) is a critical catalytic process in the refining industry to remove sulfur from fossil fuels, thereby preventing the emission of sulfur oxides (SOx) upon combustion. Thiophene and its alkylated derivatives, like 3-methylthiophene, are among the most refractory sulfur compounds found in petroleum streams. researchgate.net The HDS of these compounds is typically carried out at high temperatures and pressures over heterogeneous catalysts, most commonly cobalt- or nickel-promoted molybdenum disulfide (CoMoS₂ or NiMoS₂) supported on γ-alumina. mdpi.comresearchgate.net

The mechanism of thiophene HDS involves two primary pathways:

Direct Desulfurization (DDS): The thiophene molecule adsorbs onto the catalyst surface, and the carbon-sulfur bonds are cleaved directly, followed by hydrogenation to yield a hydrocarbon (like butane) and hydrogen sulfide (H₂S). uu.nl

Hydrogenation (HYD): The thiophene ring is first hydrogenated to form tetrahydrothiophene (THT). THT is then subsequently desulfurized through C-S bond cleavage to produce the final products. uu.nlcup.edu.cn

The presence of a methyl group, as in 3-methylthiophene, can influence the reaction rate and pathway selectivity due to steric and electronic effects. The additional presence of a hydroxyl group in this compound would be expected to strongly influence its adsorption on the catalyst surface and its subsequent reactivity, although specific studies on this molecule are limited.

Intermediates in Complex Organic Synthesis

Functionalized heterocycles are fundamental building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The inherent reactivity of the this compound core makes it a valuable intermediate for such synthetic endeavors.

This compound is a versatile precursor for synthesizing a variety of more complex heterocyclic systems. Its tautomeric equilibrium with 3-hydroxy-4-methylthiophen-2(5H)-one provides multiple reactive sites. nih.gov This keto-enol tautomerism is a key feature that drives its reactivity, making the C3 position of the ring a convenient site for various transformations and a good precursor for building fused ring systems. researchgate.net

The compound can be utilized in condensation reactions with various nucleophiles to construct new rings fused to the thiophene core. For example, substituted thienothiophenes have been used as building blocks in the synthesis of polycondensed systems for electronic applications. rsc.org The development of efficient synthetic methods, including one-pot procedures and metal-catalyzed heterocyclization, continues to expand the utility of thiophene derivatives as building blocks for novel molecular architectures. bohrium.com

Synthons for Further Chemical Modifications

This compound serves as a versatile synthon, or building block, for the synthesis of more complex molecules. The reactivity of the hydroxyl group and the thiophene ring allows for a variety of chemical modifications, making it a valuable precursor in organic synthesis.

The presence of the hydroxyl group imparts nucleophilic character to the molecule, enabling it to participate in several key reactions. For instance, 3-hydroxythiophenes can undergo O-alkylation and O-acylation with high regioselectivity when treated with a base rsc.org. This allows for the introduction of a wide range of functional groups at the 3-position, leading to the synthesis of diverse derivatives. Furthermore, the hydroxythiophene system exists in a tautomeric equilibrium with its corresponding thiophen-3(2H)-one form rsc.org. This tautomerism can be exploited to achieve different reactivity profiles.

The thiophene ring itself is amenable to electrophilic substitution reactions, although it is generally less reactive than corresponding 3-hydroxypyrroles rsc.org. Nevertheless, functionalization at other positions on the ring is possible. For example, related 3-hydroxythiophene derivatives have been shown to react at the 2-position with various electrophiles rsc.org. This reactivity allows for the synthesis of polysubstituted thiophenes with tailored electronic and steric properties.

The utility of hydroxythiophene derivatives as synthons is exemplified by the development of a palladium-catalyzed method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which is described as a widely utilized chemical building block for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives rsc.org. While this example does not specifically involve this compound, it highlights the potential of the hydroxythiophene scaffold in constructing complex heterocyclic systems. The principles of these transformations can be logically extended to this compound, suggesting its significant potential as a synthon in the synthesis of novel compounds with applications in materials science and medicinal chemistry.

Corrosion Inhibition Studies

Thiophene and its derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys in acidic media derpharmachemica.comfrontiersin.org. The effectiveness of these organic compounds is largely attributed to the presence of the sulfur atom in the thiophene ring, which can coordinate with the metal surface, as well as the presence of other heteroatoms and π-electrons that facilitate adsorption derpharmachemica.com. The substitution pattern on the thiophene ring plays a crucial role in determining the inhibition efficiency.

While specific studies on this compound as a corrosion inhibitor are not widely reported, the known effects of hydroxyl and methyl groups as substituents on other organic inhibitors allow for an informed discussion of its potential in this application. The hydroxyl group can enhance the adsorption of the inhibitor molecule onto the metal surface through hydrogen bonding and by acting as an additional coordination site. The methyl group, being an electron-donating group, can increase the electron density on the thiophene ring, thereby strengthening the interaction between the inhibitor and the metal.

Studies on various thiophene derivatives have demonstrated their efficacy in protecting metals like steel and aluminum from corrosion. For instance, certain thiophene derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process derpharmachemica.comnih.gov. The inhibition efficiency of these compounds generally increases with their concentration derpharmachemica.comresearchgate.net. The adsorption of thiophene derivatives on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface derpharmachemica.com.

The following table summarizes the inhibition efficiencies of several thiophene derivatives, providing a comparative context for the potential performance of this compound.

| Thiophene Derivative | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| (E)-thiophene-2-carbaldehyde oxime | AA2024-T3 Aluminum Alloy | 1 M HCl | 94.0 | researchgate.net |

| (E)-5-(thiophen-2-yl)-1H-tetrazole | AA2024-T3 Aluminum Alloy | 1 M HCl | 96.0 | researchgate.net |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H2SO4 | 87.0 | researchgate.net |

| 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt | Carbon Steel | 1 M HCl | 95.6 | nih.gov |

| 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride salt | Carbon Steel | 1 M HCl | 96.9 | nih.gov |

Based on these findings, it is reasonable to hypothesize that this compound would exhibit significant corrosion inhibition properties due to the combined presence of the electron-rich thiophene ring, a coordinating hydroxyl group, and an electron-donating methyl group.

Contributions to Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of thiophene derivatives are increasingly being viewed through this lens, with a focus on developing more environmentally benign methodologies.

The synthesis of thiophenes has traditionally involved methods that can be harsh and produce significant waste nih.gov. However, recent research has focused on developing greener synthetic routes. These include metal-free synthesis methodologies that minimize metal toxicity and the use of more environmentally friendly solvents nih.govnih.gov. For example, a green synthesis of halogenated thiophenes has been developed using sodium halides as the source of electrophilic halogens in ethanol, a more benign solvent than commonly used halogenated solvents nih.gov. Such approaches could be adapted for the synthesis of this compound to improve its environmental footprint.

Furthermore, the use of thiophene derivatives themselves can contribute to sustainable processes. For instance, 3-methylthiophene has been identified as a sustainable, eco-friendly, and low-toxicity solvent for the fabrication of high-performance organic solar cells nih.gov. This highlights the potential for substituted thiophenes to replace more hazardous solvents in various applications.

In the context of sustainable chemical synthesis, the use of bio-based feedstocks is a key aspect. Research has demonstrated the conversion of bio-based platforms into functionalized thiophenes, providing a renewable pathway to these valuable compounds royalsocietypublishing.org. While the direct synthesis of this compound from bio-based sources is yet to be reported, the existing literature on the sustainable synthesis of related compounds provides a strong impetus for future research in this direction rsc.orgresearchgate.net. The development of such processes would align with the goals of green chemistry by reducing reliance on fossil fuels and promoting the use of renewable resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-4-methylthiophene, and how can researchers troubleshoot low yields?

- Methodological Answer : The synthesis of thiophene derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution. For this compound, acylation of methylthiophene precursors with anhydrides or acyl chlorides under controlled temperatures (e.g., 0–5°C) is recommended. Low yields may arise from incomplete acylation or side reactions; optimizing stoichiometry (1.2–1.5 equivalents of acylating agent) and using Lewis acids like AlCl₃ can improve efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Always confirm intermediate structures via NMR (¹H/¹³C) and IR spectroscopy to identify bottlenecks .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze ¹H NMR for aromatic proton splitting patterns (e.g., doublets in thiophene ring) and hydroxyl proton signals (broad, ~5–6 ppm). ¹³C NMR should confirm carbonyl and methoxy carbons.

- IR : Look for O-H stretches (~3200–3500 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Cross-reference data with literature or PubChem entries for analogous thiophene derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow OSHA guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of this compound?

- Methodological Answer : Regioselective modification (e.g., bromination or nitration) requires electronic and steric control. Computational tools like DFT (Density Functional Theory) can predict reactive sites by analyzing electron density maps (e.g., C-5 position in thiophene is more electrophilic). Experimentally, use directing groups (e.g., methoxy) or mild reagents (NBS for bromination) to favor specific positions. Validate outcomes via X-ray crystallography or NOESY NMR to confirm substitution patterns .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often stem from tautomerism or solvent effects. For example, hydroxyl protons may appear differently in DMSO-d₆ vs. CDCl₃. Use deuterated solvents consistently and compare with computed spectra (via tools like Gaussian). If crystal structures conflict with solution data, consider dynamic effects like rotational isomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate metabolic pathways of this compound?

- Methodological Answer : Synthesize deuterated derivatives (e.g., this compound-d₃) via H/D exchange using D₂O and acid catalysis. Use LC-MS/MS to track labeled metabolites in biological matrices. Optimize extraction protocols (solid-phase extraction with C18 cartridges) and employ collision-induced dissociation (CID) to identify fragmentation patterns. Compare with non-labeled controls to distinguish endogenous vs. exogenous metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.